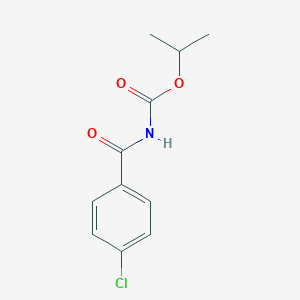![molecular formula C21H24N2O B255513 2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)
2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol is a chemical compound that belongs to the class of quinoline derivatives. It has been found to have potential pharmaceutical applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol has been found to have several biochemical and physiological effects. The compound has been shown to modulate the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol in lab experiments is its potent antitumor activity. The compound has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound is its toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol. One area of research is to further investigate the mechanism of action of the compound, which could lead to the development of more potent and selective analogs. Another area of research is to explore the potential use of the compound in combination with other anticancer agents to enhance its efficacy. Additionally, the compound could be studied for its potential use in the treatment of other diseases, such as bacterial and fungal infections.
Métodos De Síntesis
The synthesis of 2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol involves the reaction of 2-methyl-4-quinolone with 4-methylpiperidine in the presence of a reducing agent. The resulting product is then subjected to a series of purification steps to obtain the pure compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit potent antitumor activity against various cancer cell lines. The compound has also been found to have antibacterial and antifungal properties. In addition, it has been studied for its potential use as an antidepressant, anticonvulsant, and analgesic agent.
Propiedades
Nombre del producto |
2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol |
|---|---|
Fórmula molecular |
C21H24N2O |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-benzo[h]quinolin-4-one |
InChI |
InChI=1S/C21H24N2O/c1-14-9-11-23(12-10-14)13-19-15(2)22-20-17-6-4-3-5-16(17)7-8-18(20)21(19)24/h3-8,14H,9-13H2,1-2H3,(H,22,24) |
Clave InChI |
KAXAKWSGWKUSRN-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC4=CC=CC=C43)C |
SMILES canónico |
CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)
![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)
![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)


![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)
